molecular formula C16H13Br2NO5 B12638182 Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate CAS No. 918945-74-1

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate

Cat. No.: B12638182
CAS No.: 918945-74-1
M. Wt: 459.09 g/mol
InChI Key: USAZZUGRDBETNY-UHFFFAOYSA-N
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Description

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate is a complex organic compound with a unique structure It contains multiple functional groups, including bromine atoms, a nitro group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate typically involves multiple steps. One common method starts with the bromination of a suitable aromatic precursor to introduce the bromine atoms. This is followed by the nitration of the aromatic ring to add the nitro group. The final step involves esterification to form the methyl ester group. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group produces a carboxylic acid.

Scientific Research Applications

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nitro group play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but lacks the nitro group.

    Methyl 3,5-dibromo-4-methoxybenzoate: Contains a methoxy group instead of a nitro group.

    Methyl 3,5-dibromo-4-aminobenzoate: Contains an amino group instead of a nitro group.

Uniqueness

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate is unique due to the presence of both bromine atoms and a nitro group on the aromatic ring, which significantly influences its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.

Biological Activity

Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer properties, effects on enzyme activity, and potential applications in pharmacology.

Chemical Structure

The structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H13_{13}Br2_{2}N1_{1}O4_{4}
  • Molecular Weight : Approximately 410.08 g/mol

This compound features a propanoate group attached to a dibrominated phenyl ring with a nitrophenoxy substituent, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of dibrominated phenyl compounds have shown promising results against various cancer cell lines:

  • Case Study : A related compound demonstrated an IC50_{50} value of 6.19 µM against HepG2 liver cancer cells and 5.10 µM against MCF-7 breast cancer cells, outperforming established chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer proliferation:

  • Mechanism : It is hypothesized that the nitro group may enhance binding affinity to specific enzyme targets involved in tumor growth and metastasis. Studies on similar compounds indicate they can inhibit key enzymes such as topoisomerases and kinases .

Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases, including cancer:

  • Research Findings : Compounds structurally akin to this compound have shown significant antioxidant activity in assays measuring lipid peroxidation .

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer Activity (IC50_{50})Antioxidant ActivityEnzyme Inhibition
This compoundTBDModeratePotential
Compound A (similar structure)6.19 µM (HepG2), 5.10 µM (MCF-7)HighYes
Compound B (related derivative)8.40 µM (A549)ModerateYes

Properties

CAS No.

918945-74-1

Molecular Formula

C16H13Br2NO5

Molecular Weight

459.09 g/mol

IUPAC Name

methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate

InChI

InChI=1S/C16H13Br2NO5/c1-23-15(20)7-2-10-8-13(17)16(14(18)9-10)24-12-5-3-11(4-6-12)19(21)22/h3-6,8-9H,2,7H2,1H3

InChI Key

USAZZUGRDBETNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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